molecular formula C19H18N2O2 B5736715 benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B5736715
M. Wt: 306.4 g/mol
InChI Key: CABJKDQLTBDBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in medicinal chemistry, biochemistry, and pharmacology research.

Mechanism of Action

The mechanism of action of benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in disease progression. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate in lab experiments include its high potency, selectivity, and low toxicity. However, one of the limitations is that it can be difficult to synthesize and purify this compound, making it more expensive than other compounds.

Future Directions

The potential future directions for benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate include further research into its mechanism of action, development of new drugs and therapies based on this compound, and optimization of the synthesis process to make it more cost-effective. Additionally, this compound could be studied for its potential use in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Its unique properties make it an attractive candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can be achieved through a multistep process that involves the reaction of 4-chlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl chloride. The resulting compound is then reacted with sodium benzoate to produce this compound.

Scientific Research Applications

Benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has been extensively studied for its potential use in medicinal chemistry research. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. This compound is also used in the development of new drugs and therapies.

Properties

IUPAC Name

benzyl 4-(3,5-dimethylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-12-15(2)21(20-14)18-10-8-17(9-11-18)19(22)23-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABJKDQLTBDBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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